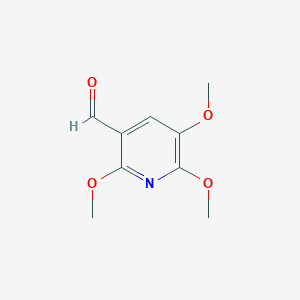
2,5,6-Trimethoxynicotinaldehyde
Vue d'ensemble
Description
2,5,6-Trimethoxynicotinaldehyde (TMNA) is a unique chemical compound used in various fields of research and industry. It has the empirical formula C9H11NO4 and a molecular weight of 197.19 .
Molecular Structure Analysis
The SMILES string representation of 2,5,6-Trimethoxynicotinaldehyde isCOc1cc(C=O)c(OC)nc1OC . This representation provides a way to describe the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
2,5,6-Trimethoxynicotinaldehyde is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
Organometallic Compound Synthesis : The synthesis of isocyanide and ylidene complexes of boron involves reactions with compounds like 2-(Trimethylsiloxy)phenyl isocyanide, demonstrating the utility of trimethylated compounds in organometallic chemistry (Tamm, Lügger, & Hahn, 1996).
Bio-Catalysts Design : The role of glutaraldehyde, a compound structurally similar to 2,5,6-Trimethoxynicotinaldehyde, in the design of biocatalysts highlights the importance of trimethylated aldehydes in enzyme immobilization and catalysis (Barbosa et al., 2014).
Nuclear Magnetic Resonance Studies : Trimethoprim, a molecule with trimethoxy groups, has been studied through NMR to understand its binding with dihydrofolate reductase, suggesting the relevance of trimethoxylated compounds in molecular interaction studies (Cayley et al., 1979).
Organic Synthesis and Material Science
Synthesis of Complex Organic Molecules : The use of 2-(trimethylsiloxy)furan in the synthesis of complex organic molecules like α,β-unsaturated 2,3-dideoxy-aldonolactone derivatives demonstrates the utility of trimethylated compounds in advanced organic synthesis (Casiraghi et al., 1990).
Metal Organic Frameworks (POMOFs) : Research on polyoxometalate-based metal organic frameworks incorporating trimethylaluminum shows the application of trimethylated compounds in the development of materials with high electrocatalytic efficiency for hydrogen evolution reaction (Nohra et al., 2011).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 2,5,6-Trimethoxynicotinaldehyde is classified under GHS07, indicating that it can cause harm if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral. It is also classified as a combustible solid (Storage Class Code 11) .
Propriétés
IUPAC Name |
2,5,6-trimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)10-9(7)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWAOPKGKXPHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethoxynicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



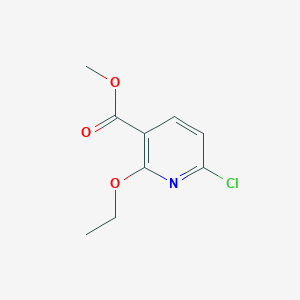
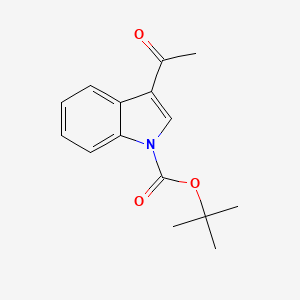
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3093645.png)
![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)

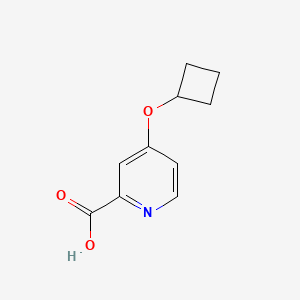

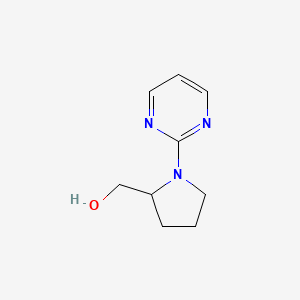
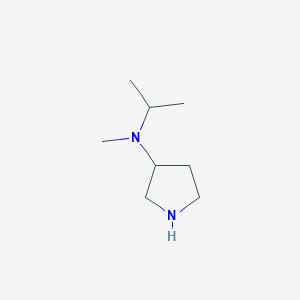
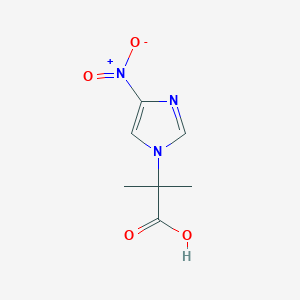
![3-[(Cyclopentylmethyl)amino]benzoic acid](/img/structure/B3093724.png)
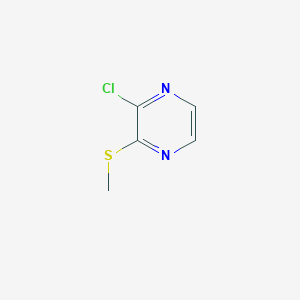
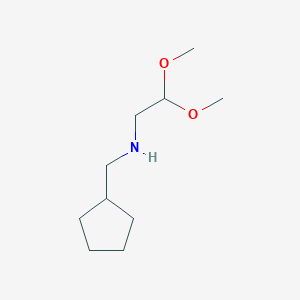
![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)